Direct Binding Affinity of NSC61610 to LANCL2 Validated by Surface Plasmon Resonance (SPR)
NSC61610 (CAS 500538-94-3) demonstrates direct, concentration-dependent binding to the LANCL2 protein, a key anti-inflammatory target. Surface Plasmon Resonance (SPR) analysis was employed to provide the first direct experimental evidence of this interaction [1]. This distinguishes NSC61610 from computationally derived hits lacking experimental validation.
| Evidence Dimension | Direct Protein Binding (LANCL2) |
|---|---|
| Target Compound Data | Validated binding to LANCL2 |
| Comparator Or Baseline | Virtual screening hits without experimental binding data (Class-level baseline) |
| Quantified Difference | Experimental confirmation vs. computational prediction only |
| Conditions | Surface Plasmon Resonance (SPR) using RAW macrophages |
Why This Matters
Procurement of a compound with experimentally validated target engagement is essential for robust in vitro and in vivo assay development, reducing the risk of false negatives compared to unvalidated virtual hits.
- [1] Philipson C, Lu P, Bassaganya-Riera J, et al. Novel orally active ligands of lanthionine synthetase C-like protein 2 ameliorate influenza-related inflammation and immunopathology. J Immunol. 2014;192(1 Supplement):IRM7P.482. View Source
